molecular formula C28H29N3O4 B2527812 2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 932469-92-6

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(m-tolyl)acetamide

Cat. No. B2527812
CAS RN: 932469-92-6
M. Wt: 471.557
InChI Key: STNDDAKQPHIFFV-UHFFFAOYSA-N
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Description

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methyl-2-oxoquinolin-1(2H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C28H29N3O4 and its molecular weight is 471.557. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Techniques: A study highlights a high-yielding cyclisation technique for synthesizing related compounds, demonstrating the potential for efficient production of complex quinolinone derivatives with significant yields, which could be applicable for synthesizing the compound (King, 2007).
  • Antitumor Activity and Molecular Docking: Another research effort synthesized novel 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their antitumor activities. This study could inform potential biomedical applications of structurally similar compounds through in vitro evaluations and molecular docking studies (Al-Suwaidan et al., 2016).
  • Structural Aspects for Therapeutic Applications: Investigating the therapeutic effect of a novel anilidoquinoline derivative against Japanese encephalitis reveals significant antiviral and antiapoptotic effects, suggesting that structurally related compounds might also possess therapeutic potential against viral diseases (Ghosh et al., 2008).

Potential Research Directions

  • Novel Anticancer Agents: Research on diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives indicates moderate to high antitumor activities against various cancer cell lines, highlighting a promising avenue for developing anticancer agents from quinolinone derivatives (Fang et al., 2016).
  • Binding Characteristics for Drug Development: Studies on binding characteristics of selective ligands for peripheral benzodiazepine receptors could inform the development of targeted therapeutic agents, potentially applicable to compounds with similar chemical structures (Chaki et al., 1999).

properties

IUPAC Name

2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-18-6-5-7-23(12-18)30-27(32)17-31-24-13-19(2)8-9-20(24)14-21(28(31)33)16-29-22-10-11-25(34-3)26(15-22)35-4/h5-15,29H,16-17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNDDAKQPHIFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)C)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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